5-Methyl-3-heptene

CAS No.: 53510-18-2

Cat. No.: VC3965723

Molecular Formula: C8H16

Molecular Weight: 112.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53510-18-2 |

|---|---|

| Molecular Formula | C8H16 |

| Molecular Weight | 112.21 g/mol |

| IUPAC Name | (E)-5-methylhept-3-ene |

| Standard InChI | InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h6-8H,4-5H2,1-3H3/b7-6+ |

| Standard InChI Key | YMNTZRCUPAYGLG-VOTSOKGWSA-N |

| Isomeric SMILES | CC/C=C/C(C)CC |

| SMILES | CCC=CC(C)CC |

| Canonical SMILES | CCC=CC(C)CC |

Introduction

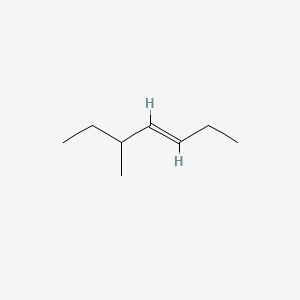

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The backbone of 5-methyl-3-heptene consists of a heptene chain (C₇H₁₄) with a methyl group (-CH₃) attached to the fifth carbon. The double bond between C3 and C4 introduces geometric isomerism, yielding cis- and trans-configurations (Figure 1). The trans-isomer, where the methyl and hydrogen groups on C3 and C4 are on opposite sides, is thermodynamically more stable due to reduced steric hindrance .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number (mixture) | 13172-91-3 | |

| CAS Number (trans-isomer) | 53510-18-2 | |

| Molecular Formula | C₈H₁₆ | |

| Molecular Weight | 112.21 g/mol | |

| IUPAC Name | 5-Methyl-3-heptene |

Spectroscopic Characterization

The infrared (IR) spectrum of 5-methyl-3-heptene exhibits characteristic absorption bands for C-H stretching in alkenes (~3100 cm⁻¹) and C=C stretching (~1650 cm⁻¹) . The trans-isomer shows distinct vibrational modes compared to the cis-counterpart, aiding in stereochemical identification .

Physical and Thermodynamic Properties

Phase Change Data

The enthalpy of vaporization (ΔvapH°) for 5-methyl-3-heptene is reported as 9.30 kcal/mol, measured via calorimetric methods . This value reflects the energy required to transition from liquid to gas and is critical for applications involving distillation or volatility assessments.

| Parameter | Value | Source |

|---|---|---|

| GHS Signal Word | Danger | |

| Hazard Statements | H225 | |

| Precautionary Measures | P210, P233, P240, P241+P243 | |

| Packing Group | II |

Chemical Reactivity

Hydrogenation

In the presence of palladium catalysts, 5-methyl-3-heptene undergoes hydrogenation to yield 5-methylheptane, a saturated alkane. This reaction is pivotal in fuel additive synthesis.

Halogenation

Electrophilic addition of halogens (e.g., Br₂) across the double bond produces vicinal dihalides such as 5-methyl-3,4-dibromoheptane. These intermediates are valuable in polymer chemistry.

| Manufacturer | Purity | Packaging | Price | Updated |

|---|---|---|---|---|

| TCI Chemical | >98.0% | 1 mL | $282 | 2023-01-07 |

| TRC | N/A | 50 mg | $45 | 2021-12-16 |

| AK Scientific | Mixture | 5 mL | $666 | 2021-12-16 |

Applications and Research Utility

As a non-polar solvent and intermediate in organic synthesis, 5-methyl-3-heptene facilitates reactions such as Diels-Alder cycloadditions and hydroformylation. Its stereoisomers are also employed in studies of reaction mechanisms and catalytic selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume